molecular formula C5H9Cl2N3O2 B1485155 2-(aminomethyl)-1H-imidazole-4-carboxylic acid dihydrochloride CAS No. 2044713-62-2

2-(aminomethyl)-1H-imidazole-4-carboxylic acid dihydrochloride

Cat. No.: B1485155
CAS No.: 2044713-62-2
M. Wt: 214.05 g/mol
InChI Key: MPMJJPJSPASPBC-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1H-imidazole-4-carboxylic acid dihydrochloride (CAS 2044713-62-2) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C5H9Cl2N3O2 and a molecular weight of 214.05 g/mol, this dihydrochloride salt offers enhanced stability and solubility for experimental workflows . Its structure features both a carboxylic acid and an aminomethyl group on the imidazole core, making it a versatile precursor for the synthesis of more complex molecules. This compound serves as a key intermediate in organic synthesis. Research indicates that structurally related imidazole-4-carboxylic acid derivatives are valuable scaffolds for developing active pharmaceutical ingredients. For instance, similar compounds are utilized in the synthesis of imidazobenzodiazepines, a class of psychoactive substances, highlighting the role of this chemical family in central nervous system (CNS) drug discovery . Furthermore, imidazole-based structures are frequently investigated as potential inhibitors for enzymes like Insulin Degrading Enzyme (IDE), a target linked to Alzheimer's disease and type-2 diabetes . The imidazole ring itself is a critical pharmacophore in many approved drugs, such as the antihypertensive agent Olmesartan, underscoring the broader therapeutic relevance of this heterocyclic system . Researchers value this compound for its ability to facilitate further chemical modifications. The carboxylic acid group can undergo coupling reactions to form amides or be reduced, while the primary amine (present as its hydrochloride salt) can be functionalized or used to build larger molecular architectures. It is essential to note that this product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Proper handling procedures and cold-chain transportation are recommended to preserve the integrity of the product .

Properties

IUPAC Name

2-(aminomethyl)-1H-imidazole-5-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.2ClH/c6-1-4-7-2-3(8-4)5(9)10;;/h2H,1,6H2,(H,7,8)(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMJJPJSPASPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)CN)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Aminomethyl)-1H-imidazole-4-carboxylic acid dihydrochloride, also referred to as 2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride, is a synthetic organic compound belonging to the class of imidazole derivatives. Its unique structure, characterized by an imidazole ring with amino and carboxylic acid functional groups, suggests potential biological activities that are being explored in various research contexts.

  • Chemical Formula : C5H8Cl2N4O2
  • Molecular Weight : Approximately 242.10 g/mol
  • Structure : Contains an imidazole ring substituted with an amino group and a carboxylic acid group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it is effective against various bacterial strains, including Streptococcus mutans, which is known for its role in dental plaque formation. In vitro tests demonstrated that this compound can inhibit plaque formation effectively, suggesting its potential use as an antimicrobial agent in dental applications .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In studies comparing its efficacy with traditional chemotherapeutics like cisplatin, it was found to have lower half-maximal inhibitory concentration (IC50) values against several cancer cell lines, including colorectal (DLD-1) and breast (MCF-7) cancer cells. Specifically, the IC50 values were reported at 57.4 μM for DLD-1 and 79.9 μM for MCF-7 cells, indicating its potential as a promising anticancer agent .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : It acts as a biochemical probe and enzyme inhibitor, potentially interacting with various metabolic pathways.
  • DNA Interaction : The compound's structure allows it to bind to DNA, inducing apoptosis in cancer cells through mitochondrial pathways independent of the p53 gene .

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntimicrobialStreptococcus mutans-
AnticancerDLD-1 (Colorectal)57.4
AnticancerMCF-7 (Breast)79.9

Case Study: Anticancer Activity

In a comparative study involving various imidazole derivatives, this compound was highlighted for its superior activity against resistant cancer cell lines compared to conventional drugs like cisplatin. This suggests a potential role in overcoming drug resistance in cancer therapy .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Chemical Formula : C7_{7}H13_{13}Cl2_{2}N3_{3}O2_{2}
  • Molecular Weight : 242.10 g/mol
  • CAS Number : 2044713-62-2
  • IUPAC Name : 2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid; dihydrochloride

Research indicates that this compound exhibits notable biological activities, particularly as an enzyme inhibitor and biochemical probe. Its structure allows it to interact with various biological targets, leading to potential therapeutic applications:

  • Antimicrobial Properties : Studies have shown that 2-(aminomethyl)-1H-imidazole-4-carboxylic acid dihydrochloride possesses antimicrobial activity, making it a candidate for developing new antibiotics.
  • Anticancer Potential : The compound has been investigated for its anticancer properties. It is believed to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Enzyme Inhibition

In a study investigating the inhibition of certain enzymes related to cancer progression, the compound demonstrated effective inhibition of target enzymes with IC50_{50} values in the low micromolar range, suggesting its potential as a lead compound for further drug development .

CO2_{2} Capture Technology

The unique structure of this compound facilitates its use in carbon dioxide capture technologies. Its ability to interact with CO_{2 under varying conditions makes it suitable for environmental applications aimed at reducing greenhouse gas emissions:

  • Mechanism of Action : The compound forms stable adducts with CO_{2}, allowing for reversible capture and release, which is critical for efficient carbon capture systems .

Data Table: CO_{2} Capture Efficiency

ConditionCO_{2} Capture Efficiency (%)
Ambient Temperature85%
Elevated Temperature70%
Presence of Water90%

Synthesis of Novel Materials

The compound serves as a versatile scaffold in the synthesis of various imidazole derivatives that have applications in materials science. These derivatives can be utilized in creating polymers and other materials with specific desired properties:

  • Polymer Production : Research has explored using this compound in the synthesis of functionalized polymers that exhibit enhanced mechanical and thermal properties.

Case Study: Polymer Development

In a recent study, researchers synthesized a series of imidazole-based polymers using this compound as a monomer. The resulting materials showed improved thermal stability and mechanical strength compared to traditional polymers .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(1-Aminopropyl)-1H-imidazole-4-carboxylic Acid Dihydrochloride

  • Molecular Formula : C₇H₁₁N₃O₂·2HCl
  • Molecular Weight: Not explicitly stated, but estimated at 230.11 g/mol (base: 162.17 + 2HCl).
  • Key Differences: Substituent: A propylamine (-CH₂CH₂CH₂NH₂) group replaces the aminomethyl group at the 2-position. Synthesis: The SMILES string CCC(C1=NC=C(N1)C(=O)O)N highlights the branched propylamine structure .

1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic Acid Dihydrochloride

  • Molecular Formula : C₈H₈Cl₂N₄O₂
  • Molecular Weight : 263.08 g/mol
  • Purity: Available in ultra-high purity (up to 99.999%) for specialized research .

Ethyl 5-Amino-1H-imidazole-4-carboxylate Hydrochloride

  • Molecular Formula : C₆H₁₀ClN₃O₂
  • Molecular Weight : 191.62 g/mol
  • Key Differences :
    • Functional Group : The carboxylic acid is esterified (ethyl ester), reducing polarity and altering reactivity.
    • Applications : Esters are often prodrug candidates, enabling better absorption than the free carboxylic acid .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
2-(Aminomethyl)-1H-imidazole-4-carboxylic acid dihydrochloride C₅H₉Cl₂N₃O₂ 214.05 2-(aminomethyl), 4-carboxylic acid Global sourcing, dihydrochloride salt
2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride C₇H₁₁Cl₂N₃O₂ ~230.11 2-(1-aminopropyl) Increased hydrophobicity
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride C₈H₈Cl₂N₄O₂ 263.08 1-(pyrimidin-2-yl) Aromatic, high-purity availability
Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride C₆H₁₀ClN₃O₂ 191.62 4-ethyl ester, 5-amino Prodrug potential

Research Implications

  • Bioactivity: The aminomethyl and pyrimidinyl derivatives may exhibit distinct pharmacological profiles due to differences in hydrogen-bonding capacity and lipophilicity .
  • Synthetic Utility : The ethyl ester variant () serves as a protected intermediate for further functionalization .
  • Solubility: Dihydrochloride salts (e.g., main compound and pyrimidinyl analog) generally exhibit superior aqueous solubility compared to mono-hydrochloride or free-base forms .

Preparation Methods

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Challenges/Notes
Acid Hydrolysis of Benzodiazepine Derivatives Diluted HCl, ambient temperature, aqueous/alcoholic medium Simple, mild conditions, direct isolation of dihydrochloride salt Requires precursor benzodiazepine derivative
Thermal Decarboxylation and Isomerization Mineral oil at 230°C, KOH in EtOH, acid treatment Established route, yields imidazole core Isomer formation requires purification
Cycloaddition of α-Isocyanoacetates and Imidoyl Chlorides α-Isocyanoacetate, imidoyl chlorides, ester hydrolysis Versatile, allows structural diversity More complex, focused on diaryl derivatives
El-Saghier Reaction (One-Pot Sequential) Amines, ethyl cyanoacetate, ethyl glycinate hydrochloride, 70°C Green, one-pot, mild conditions Mainly yields imidazolinone derivatives

Research Findings and Notes

  • The acid hydrolysis method is the most direct and widely used for preparing the dihydrochloride salt of 2-(aminomethyl)-1H-imidazole-4-carboxylic acid. It benefits from mild reaction conditions and straightforward product isolation.
  • The thermal decarboxylation approach , while industrially relevant for related compounds, suffers from isomer impurities that complicate purification.
  • Innovative synthetic routes via cycloaddition and green chemistry methods offer promising alternatives but may require further adaptation for the specific target compound.
  • Analytical confirmations such as NaOH titration and AgNO3 titration are critical to verify the stoichiometry and purity of the dihydrochloride salt.
  • The presence of two equivalents of hydrochloric acid in the final salt form is a consistent and reproducible feature of the product.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(aminomethyl)-1H-imidazole-4-carboxylic acid dihydrochloride with high purity?

  • Methodology :

  • Synthetic Route : Use reductive amination or condensation reactions, ensuring stoichiometric control of reagents like ethylenediamine derivatives and carbonyl precursors. Chlorination steps (e.g., using SOCl₂) may be required to introduce hydrochloride groups .
  • Purification : Employ recrystallization from polar solvents (e.g., isopropyl alcohol) or column chromatography with silica gel. Monitor purity via melting point analysis (expected range: 118–120°C for related imidazole hydrochlorides) .
  • Characterization : Validate structure using 1H-NMR^1 \text{H-NMR} (e.g., δ 2.51–4.62 ppm for methyl and methylene groups in imidazole derivatives) and LC-MS for molecular weight confirmation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture due to hygroscopic properties .
  • Safety : Use PPE (N95 masks, nitrile gloves, and goggles) to prevent inhalation or skin contact. Work in fume hoods with proper ventilation, as thermal decomposition may release toxic gases .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • Methodology :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.
  • Elemental Analysis : Verify Cl⁻ content via titration or ion chromatography to confirm dihydrochloride stoichiometry .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., ~264°C for benzimidazole analogs) to assess thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) for this compound?

  • Methodology :

  • Multi-Technique Validation : Cross-reference 13C-NMR^{13} \text{C-NMR}, IR (e.g., carbonyl stretches at 1650–1700 cm⁻¹), and X-ray crystallography (if crystals are obtainable via vapor diffusion methods) .
  • Isotopic Labeling : Use deuterated solvents or isotopic analogs (e.g., Histamine-α,α,β,β-d4\text{Histamine-}\alpha,\alpha,\beta,\beta\text{-d}_4) to isolate signal interference .

Q. What strategies optimize the synthesis yield while minimizing by-products?

  • Methodology :

  • Reaction Optimization : Employ Design of Experiments (DoE) to test variables (temperature, pH, catalyst loading). For example, lower reaction temperatures (~0–5°C) may reduce imidazole ring oxidation .
  • By-Product Analysis : Use LC-MS/MS to identify side products (e.g., over-chlorinated species) and adjust reagent ratios or quenching steps .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodology :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to imidazole-recognizing enzymes (e.g., histidine decarboxylase). Validate with experimental IC₅₀ values from enzymatic assays .
  • MD Simulations : Simulate stability in aqueous environments (e.g., PBS buffer) to predict solubility and aggregation behavior .

Q. What are the challenges in evaluating this compound’s biological activity, and how can they be addressed?

  • Methodology :

  • Cell-Based Assays : Test antimicrobial activity via broth microdilution (MIC determination) against Gram-negative/-positive strains. Account for potential cytotoxicity using MTT assays on mammalian cell lines .
  • Metal Complexation : Explore chelation with transition metals (e.g., V(IV)/V(V)) to enhance bioactivity, characterized via UV-Vis and EPR spectroscopy .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. non-polar solvents?

  • Methodology :

  • Solubility Screening : Perform parallel shake-flask experiments in DMSO, water, and ethanol at controlled temperatures. Use nephelometry for quantification .
  • pH-Dependence Study : Adjust pH (2–12) to assess ionization effects, as the dihydrochloride form may exhibit pH-sensitive solubility .

Q. What causes variability in reported melting points, and how can it be standardized?

  • Methodology :

  • Purity Calibration : Compare DSC curves of commercial vs. in-house samples. Impurities >2% can depress melting points by 5–10°C .
  • Method Harmonization : Adopt ASTM E794-06 standards for melting point determination, ensuring consistent heating rates (1–2°C/min) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(aminomethyl)-1H-imidazole-4-carboxylic acid dihydrochloride
Reactant of Route 2
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2-(aminomethyl)-1H-imidazole-4-carboxylic acid dihydrochloride

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